DL-Tyrosine-d7
Description
Chemical Identity and Nomenclature
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is officially registered under the Chemical Abstracts Service number 402835-78-3. The compound is more commonly referred to as DL-Tyrosine-d7 in scientific literature, reflecting its status as a seven-fold deuterated derivative of the standard amino acid tyrosine. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid. This detailed naming convention precisely indicates the locations of deuterium substitution within the molecular framework.
The compound exists as a racemic mixture, containing equal proportions of both the L- and D- enantiomers of the deuterated tyrosine structure. Alternative nomenclature systems have been employed across different scientific disciplines, with variations including DL-4-HYDROXYPHENYL-D4-ALANINE-2,3,3-D3 and the abbreviated form DL-Tyr-d7. The nomenclature reflects the dual nature of deuterium incorporation, encompassing both the aromatic ring system of the 4-hydroxyphenyl group and the aliphatic carbons of the alanine backbone.
The molecular formula is represented as C9H4D7NO3, indicating the presence of nine carbon atoms, four remaining hydrogen atoms, seven deuterium atoms, one nitrogen atom, and three oxygen atoms. This formula distinguishes the compound from its non-deuterated counterpart while maintaining the same overall atomic connectivity and fundamental chemical structure.
Structural Characteristics and Deuterium Positioning
The structural architecture of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 maintains the essential framework of tyrosine while incorporating strategic deuterium substitutions at seven specific positions. The deuterium atoms are distributed across two distinct regions of the molecule: four deuterium atoms replace hydrogen atoms on the aromatic ring at positions 2, 3, 5, and 6 of the 4-hydroxyphenyl group, while three additional deuterium atoms substitute for hydrogen atoms on the alanine side chain at positions 2, 3, and 3.
The aromatic ring system retains its fundamental benzene structure with the characteristic hydroxyl group at the para position relative to the alanine side chain attachment point. The deuterium substitutions on the aromatic ring do not significantly alter the electronic properties of the system, allowing the compound to maintain its essential chemical behavior while providing distinct analytical signatures for detection and quantification purposes.
The alanine portion of the molecule demonstrates deuterium incorporation at the alpha carbon (position 2) and both beta carbons (position 3), creating a comprehensive isotopic labeling pattern. This extensive deuteration pattern provides multiple analytical advantages, particularly in mass spectrometry applications where the seven-mass-unit increase enables clear distinction from endogenous tyrosine compounds.
The three-dimensional conformation of the molecule remains essentially unchanged compared to standard tyrosine, with deuterium substitution having minimal impact on bond lengths, angles, and overall molecular geometry. This structural conservation is crucial for maintaining biological relevance in research applications while providing the analytical advantages of isotopic labeling.
Physicochemical Properties
The physicochemical properties of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 demonstrate the subtle but measurable effects of deuterium incorporation on molecular behavior. The compound exhibits a molecular weight of 188.23 grams per mole, representing an increase of approximately 7.04 atomic mass units compared to standard tyrosine. This mass difference forms the foundation for analytical applications utilizing mass spectrometry techniques.
The melting point of the compound ranges from 228 to 234 degrees Celsius, indicating thermal stability comparable to that of standard tyrosine. The decomposition characteristics follow patterns similar to other amino acids, with degradation occurring at elevated temperatures under atmospheric conditions. The compound demonstrates stability under standard laboratory storage conditions when maintained at temperatures below 30 degrees Celsius.
Solubility characteristics reflect the amphiphilic nature of the amino acid structure, with limited solubility in pure water but enhanced dissolution in acidic and basic aqueous solutions. The compound demonstrates particular solubility in dilute hydrochloric acid solutions, following patterns established for other amino acid compounds. The isoelectric point remains essentially unchanged from standard tyrosine, occurring at approximately pH 5.66, reflecting the conservation of ionizable groups despite deuterium substitution.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 188.23 g/mol | |
| Melting Point | 228-234°C | |
| Solubility (Water) | Limited, enhanced in acid/base | |
| Storage Temperature | <30°C | |
| Deuterium Content | 7 deuterium atoms |
The optical activity of the compound reflects its racemic nature, with equal contributions from both L- and D- enantiomers resulting in no net optical rotation. Individual enantiomers would be expected to demonstrate optical activity patterns similar to their non-deuterated counterparts, with deuterium substitution having minimal impact on chiroptical properties.
Relationship to Standard Tyrosine
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 maintains a direct structural relationship to L-tyrosine, one of the twenty standard proteinogenic amino acids. Standard tyrosine, with the molecular formula C9H11NO3 and molecular weight of 181.19 grams per mole, serves as the parent compound for this deuterated analog. The fundamental chemical structure remains unchanged, with the aromatic ring, hydroxyl group, amino group, and carboxyl group maintaining their relative positions and chemical properties.
The biological significance of tyrosine extends to protein synthesis, neurotransmitter production, and melanin biosynthesis, making deuterated analogs valuable for studying these metabolic pathways. Tyrosine serves as a precursor for dopamine, norepinephrine, epinephrine, and thyroid hormones, with the deuterated analog enabling researchers to track these biosynthetic processes with unprecedented precision.
The enzymatic recognition of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 by biological systems generally follows patterns established for standard tyrosine, though subtle kinetic differences may arise due to primary kinetic isotope effects. These effects can be particularly pronounced in enzymatic systems where carbon-hydrogen bond breaking represents a rate-limiting step, providing valuable mechanistic insights into enzymatic processes.
The incorporation of deuterium atoms creates opportunities for studying post-translational modifications and protein dynamics through nuclear magnetic resonance spectroscopy and mass spectrometry techniques. The deuterated compound serves as an internal standard for analytical measurements, enabling accurate quantification of endogenous tyrosine levels in biological samples while accounting for matrix effects and analytical variability.
The relationship between the deuterated and standard forms extends to pharmacological applications, where the compound can serve as a tracer for studying drug metabolism and pharmacokinetics. The metabolic fate of tyrosine-containing pharmaceuticals can be monitored through the administration of deuterated analogs, providing insights into drug disposition and elimination pathways.
Historical Context of Deuterated Amino Acids
The development of deuterated amino acids traces its origins to the discovery of deuterium in 1932, which immediately sparked scientific interest in the preparation of isotopically labeled compounds for biological research. Early efforts in deuterated amino acid synthesis focused on the simplest structures, with researchers recognizing the potential for these compounds to serve as tracers in metabolic studies and mechanistic investigations.
The synthesis of highly deuterated amino acids gained momentum in the 1960s, with systematic efforts to develop preparative methods for obtaining these compounds in sufficient quantity and isotopic purity for scientific applications. Initial approaches relied heavily on chemical synthesis methods, often involving multiple steps and specialized deuterated starting materials to achieve the desired level of isotopic incorporation.
The field experienced significant advancement with the development of enzymatic methods for deuterium incorporation, offering improved efficiency and selectivity compared to traditional chemical approaches. Enzymatic systems demonstrated the ability to operate directly on free amino acids, achieving hydrogen-deuterium exchange without the need for protecting group strategies or complex synthetic sequences. These methods proved particularly valuable for achieving site-selective deuteration, enabling researchers to target specific positions within amino acid structures.
Recent developments in the field have focused on improving the scope and efficiency of deuteration methods, with particular emphasis on achieving high levels of isotopic incorporation while maintaining stereochemical integrity. The development of dual-protein catalytic systems has enabled access to complex deuteration patterns, including the simultaneous labeling of both alpha and beta carbon positions in amino acid structures.
The pharmaceutical industry has embraced deuterated amino acids as tools for drug development, recognizing their potential to improve metabolic stability and reduce toxicity through strategic deuterium incorporation at metabolically labile sites. This application has driven continued innovation in synthetic methods and analytical techniques for characterizing deuterated compounds.
The historical progression of deuterated amino acid chemistry reflects broader trends in isotope chemistry and analytical science, with each technological advancement enabling new applications and research possibilities. The field continues to evolve with the development of new synthetic methods, analytical techniques, and applications across diverse scientific disciplines.
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,3D,4D,5D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-MHKJVSNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a deuterium-labeled derivative of the amino acid tyrosine. Its chemical structure includes a phenolic ring with four deuterium atoms and three additional deuterium atoms on the alanine moiety. This compound is primarily utilized as an internal standard in metabolomics studies due to its ability to enhance the accuracy of quantifying endogenous tyrosine and its metabolites in biological samples.
- Molecular Formula : C9H4D7NO3
- Molecular Weight : 188.23 g/mol
- CAS Number : 402835-78-3
- Density : 1.3±0.1 g/cm³
- Flash Point : 186.7±25.1 °C
Biological Activity Overview
The biological activity of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is largely linked to its role as an analytical standard rather than direct pharmacological effects. The incorporation of deuterium does not significantly alter the chemical behavior of the molecule compared to natural tyrosine, which is crucial for its applications in research.
Applications in Research
- Metabolomics Studies : As an internal standard, it allows for precise quantification of tyrosine and related metabolites.
- Protein Structure Investigations : Its unique deuteration pattern aids in studying protein dynamics and interactions.
- Pharmacokinetics : Deuterated compounds can exhibit altered metabolic pathways, providing insights into drug metabolism.
Case Studies and Experimental Data
Several studies have highlighted the utility of deuterated amino acids in various biological contexts:
-
Metabolomic Profiling :
- A study demonstrated that using DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 as a standard significantly improved the detection limits for tyrosine metabolites in biological fluids .
- In another experiment involving germ-free mice, the presence of microbiota was shown to influence levels of neurotransmitters like norepinephrine and dopamine precursors, with implications for understanding metabolic pathways involving tyrosine .
- Pharmacokinetic Studies :
Comparative Analysis with Related Compounds
The following table summarizes key properties and applications of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 alongside related compounds:
| Compound Name | Molecular Formula | Primary Use | Key Features |
|---|---|---|---|
| DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 | C9H4D7NO3 | Internal standard in metabolomics | Deuterated for enhanced quantification |
| L-Tyrosine | C9H11NO3 | Precursor for neurotransmitters | Natural amino acid; not labeled |
| D-Tyrosine | C9H11NO3 | Similar to L-Tyrosine | Enantiomer; less commonly used |
Scientific Research Applications
Metabolomics Studies
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 serves primarily as an internal standard in mass spectrometry-based metabolomics studies. Its deuterated nature allows for precise quantification of endogenous tyrosine and related metabolites in biological samples. This is crucial for understanding metabolic pathways and interactions within biological systems.
Case Study: Metabolite Quantification
In a study involving gut microbiome research, DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 was used to ensure the accuracy of metabolite measurements from human urine samples. The incorporation of this compound facilitated the identification of distinct metabolites associated with the luminal microbiome, showcasing its utility in complex biological analyses .
Protein Structure Investigations
The compound's unique deuteration pattern makes it particularly useful in studies focused on protein structure and dynamics. By replacing hydrogen with deuterium, researchers can utilize techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to gain insights into protein folding, stability, and interactions.
Example Application: NMR Studies
In structural biology, DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 can be employed as a probe to study the conformational changes in proteins upon ligand binding. The differences in chemical shifts due to deuteration provide valuable information about the molecular dynamics of proteins .
Biomarker Research
The compound has potential applications in biomarker discovery for various diseases. Its role as an internal standard aids in the identification and quantification of biomarkers relevant to metabolic disorders.
Research Insight: Early Disease Detection
Stable isotope-labeled compounds like DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 are being explored for their ability to detect metabolic changes associated with diseases at early stages. This application is particularly relevant in conditions such as diabetes and cardiovascular diseases where metabolic profiling is essential .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Structural and Isotopic Differences
Deuterated aromatic amino acids and derivatives share structural similarities but differ in deuterium substitution patterns, functional groups, and applications. Key examples include:
Table 1: Comparative Analysis of Deuterated Compounds
Key Research Findings
Isotopic Purity and Analytical Utility
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3’s high isotopic purity (≥98% D) minimizes interference from natural abundance ¹³C and ¹H isotopes, enhancing accuracy in mass spectrometry . In contrast, compounds like DL-3-(3,4-Dihydroxyphenyl)alanine (non-deuterated) lack this advantage, limiting their use to qualitative assays .
Functional Group Influence
The 4-hydroxyphenyl group in DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 mimics tyrosine’s structure, making it ideal for studying catecholamine biosynthesis . However, 2-(3,4-Dihydroxyphenyl-d3)ethylamine hydrochloride (a deuterated dopamine analog) is tailored for neurotransmitter research due to its ethylamine side chain .
Deuterium Positioning
Compounds with deuterium on the aromatic ring (e.g., this compound) exhibit similar fragmentation patterns in mass spectrometry but differ in side-chain labeling. For instance, DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3’s alanine-side deuterations enable precise tracking of protein turnover , whereas L-Alanine-d3 is used for probing methyl group dynamics in enzymes .
Preparation Methods
Isotopic Exchange Reactions
One primary approach to prepare DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 involves isotopic hydrogen-deuterium exchange under controlled conditions:
- Starting Material: L-Tyrosine or DL-Tyrosine.
- Deuterium Source: Heavy water (D2O) or deuterium gas.
- Conditions: Elevated temperature (around 145-150°C) under inert atmosphere (argon) for extended periods (e.g., two days).
- pH Control: The reaction mixture is adjusted to mildly acidic conditions (pH ~4.5) using ammonium hydroxide in an ice bath to optimize exchange efficiency.
- Repetition: The exchange reaction is often repeated to increase the degree of deuterium incorporation.
This method leads to selective replacement of aromatic and aliphatic hydrogens with deuterium atoms, achieving high isotopic purity (≥97 atom % D).
Organozinc Reagent-Based Synthetic Methods
Advanced synthetic strategies employ organozinc chemistry for the preparation of isotopically labeled amino acids and peptidomimetics:
- Organozinc Reagents: Prepared via iodine-zinc exchange or hydroboration-halogen-metal exchange reactions.
- Synthetic Route: The organozinc intermediate derived from an iodinated amino acid precursor undergoes coupling reactions with acid chlorides or aldehydes.
- Advantages: This method allows for precise incorporation of isotopes and functional groups, enabling the synthesis of labeled amino acids with high stereochemical control.
- Applications: Used for preparing peptidomimetics and libraries of cyclic compounds, potentially adaptable for DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Isotopic Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Isotopic Exchange Reaction | L-Tyrosine or DL-Tyrosine | D2O, Argon atmosphere, 145-150°C, pH 4.5 | ≥97 | Simple, scalable, cost-effective | Requires repeated exchange cycles |
| Commercial Purchase | Pre-synthesized labeled tyrosine | None (ready-to-use) | ≥98 | High purity, time-saving | Expensive, limited customization |
| Organozinc Reagent Synthesis | Iodinated amino acid derivatives | Organozinc reagents, acid chlorides, aldehydes | High (variable) | High stereochemical control, versatile | Complex, requires expertise |
Detailed Research Findings
- Isotopic Exchange Efficiency: Studies demonstrate that performing the exchange under inert atmosphere and controlled pH significantly improves deuterium incorporation into both aromatic and aliphatic positions.
- Repetition of Exchange: Multiple exchange cycles enhance labeling from initial 90-95% to above 97%, critical for applications requiring high isotopic purity such as NMR or mass spectrometry studies.
- Commercial Isotopologues: Suppliers provide various isotopologues with specific deuteration patterns, allowing researchers to select compounds tailored to their experimental needs.
- Organozinc Chemistry: This method, while more complex, enables the synthesis of labeled amino acids with additional functionalization, useful for creating peptidomimetics or labeled probes in drug discovery.
Q & A
Basic Research Questions
Q. How is DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 synthesized, and what analytical methods validate its isotopic purity?
- Methodology : Synthesis involves deuterium incorporation at specified positions (C-2,3,3-D3 and phenyl-D4) via catalytic exchange or enzymatic pathways. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS confirms molecular weight (188.23 g/mol) and deuterium distribution, while ²H-NMR resolves positional labeling .
- Data Interpretation : A purity threshold of ≥98% (chemical) and ≥98 atom% D (isotopic) is critical for minimizing unlabeled interference in tracer studies .
Q. What are the primary applications of this compound as an internal standard in metabolic studies?
- Methodology : It serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous tyrosine or phenylalanine derivatives. For example, in honey organic acid analysis, deuterated malic acid (DL-malic acid-2,3,3-d3) is used to normalize retention time shifts and matrix effects, a principle applicable to this compound .
- Experimental Design : Spike known concentrations into biological matrices (e.g., plasma, tissue homogenates) pre-extraction to correct for recovery variability .
Advanced Research Questions
Q. How does the deuterium labeling pattern (D4/D3) influence metabolic flux analysis in tyrosine pathways?
- Methodology : Use stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites (e.g., dopamine, melanin). For instance, ²H-labeled alanine in the glucose-alanine cycle enables tracing of carbon and nitrogen flux in hepatic metabolism .
- Data Contradictions : Discrepancies in labeling efficiency may arise due to isotopic exchange in aqueous environments. Control experiments with non-deuterated analogs are required to distinguish biological vs. artifacial deuterium loss .
Q. What challenges arise in distinguishing spectral overlaps between DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 and endogenous tyrosine in NMR studies?
- Methodology : Apply ¹³C-edited ²H-NMR or heteronuclear single quantum coherence (HSQC) to resolve overlapping signals. For example, ²H-DQF-COSY can isolate deuterium signals in complex mixtures .
- Troubleshooting : Baseline noise from protonated impurities requires rigorous purification (e.g., HPLC) and deuterated solvents (e.g., D₂O) to suppress background interference .
Q. How does this compound enhance precision in nanoparticle synthesis compared to non-deuterated analogs?
- Methodology : As a capping agent in silver nanoparticle synthesis, deuterated alanine improves stability by reducing oxidative degradation. Compare dynamic light scattering (DLS) data for particle size distribution between deuterated and non-deuterated systems .
- Advanced Analysis : X-ray photoelectron spectroscopy (XPS) confirms deuterium’s role in modulating surface charge and preventing aggregation .
Safety and Handling
Q. What safety protocols are recommended for handling DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3?
- Guidelines : Although classified as non-hazardous (NFPA/HMIS ratings: Health=0, Fire=0, Reactivity=0), use nitrile gloves and conduct experiments in a fume hood to avoid inhalation of fine particulates .
- Waste Management : Collect solid waste mechanically and dispose via certified isotopic waste facilities to prevent environmental contamination .
Comparative Studies
Q. How does the performance of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 compare to ¹³C-labeled tyrosine in tracer studies?
- Methodology : Parallel experiments using ¹³C-tyrosine and deuterated alanine in cell cultures reveal differences in isotopic dilution effects. LC-MS/MS quantifies label incorporation into proteins vs. small molecules .
- Key Finding : Deuterated compounds exhibit lower metabolic interference in short-term studies, whereas ¹³C labels are preferred for long-term protein turnover analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
